(5Z)-5-(4-butoxy-3-iodo-5-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(Z)-1-(4-BUTOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound characterized by its unique structure, which includes a butoxy group, an iodine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 5-[(Z)-1-(4-BUTOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multiple steps, starting with the preparation of the necessary intermediates. The synthetic route may include the following steps:
Formation of the butoxy-iodo-methoxyphenyl intermediate:
Condensation with a pyrimidine derivative: The intermediate is then condensed with a pyrimidine derivative under specific reaction conditions to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-[(Z)-1-(4-BUTOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(Z)-1-(4-BUTOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(4-BUTOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5-[(Z)-1-(4-BUTOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE include other pyrimidine derivatives with similar functional groups. These compounds may share some properties but differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23IN2O5 |
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Molecular Weight |
534.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-butoxy-3-iodo-5-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H23IN2O5/c1-4-5-9-31-20-18(24)12-15(13-19(20)30-3)11-17-21(27)25-23(29)26(22(17)28)16-8-6-7-14(2)10-16/h6-8,10-13H,4-5,9H2,1-3H3,(H,25,27,29)/b17-11- |
InChI Key |
ANTXHJKQHYHQFI-BOPFTXTBSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OC |
Origin of Product |
United States |
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